3-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole
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Overview
Description
3-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole is a chemical compound with the molecular formula C14H13ClSi.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole typically involves the chlorination of 5,5-dimethyl-5H-dibenzo[b,d]silole. This can be achieved through various methods, including the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-hydroxy-5,5-dimethyl-5H-dibenzo[b,d]silole can be formed.
Oxidation Products: Oxidation can lead to the formation of silanols or siloxanes.
Scientific Research Applications
3-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: Incorporated into polymers to enhance their electronic properties.
Chemical Sensors: Utilized in the development of sensors for detecting various chemical species.
Mechanism of Action
The mechanism of action of 3-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole involves its interaction with specific molecular targets, such as silicon-based receptors. The compound’s electronic properties allow it to participate in electron transfer processes, which are crucial for its applications in organic electronics and sensors .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5,5-dimethyl-5H-dibenzo[b,d]silole
- 3,7-Dibromo-5,5-dimethyl-5H-dibenzo[b,d]silole
- 5-Chloro-5H-dibenzo[b,d]borole
Uniqueness
3-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise control over electronic characteristics, such as in the fabrication of advanced electronic devices .
Properties
CAS No. |
1252259-63-4 |
---|---|
Molecular Formula |
C14H13ClSi |
Molecular Weight |
244.79 g/mol |
IUPAC Name |
3-chloro-5,5-dimethylbenzo[b][1]benzosilole |
InChI |
InChI=1S/C14H13ClSi/c1-16(2)13-6-4-3-5-11(13)12-8-7-10(15)9-14(12)16/h3-9H,1-2H3 |
InChI Key |
BQFCXBHLCVANDD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C2=CC=CC=C2C3=C1C=C(C=C3)Cl)C |
Origin of Product |
United States |
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